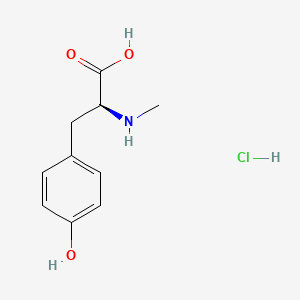

N-Methyl-L-tyrosine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

262361-54-6 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7;/h2-5,9,11-12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1 |

InChI Key |

LIDVIUGMMFTRSD-FVGYRXGTSA-N |

SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |

Isomeric SMILES |

CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O.Cl |

Canonical SMILES |

CNC(CC1=CC=C(C=C1)O)C(=O)O.Cl |

sequence |

Y |

Origin of Product |

United States |

Significance of N Methylation in Amino Acid Structure and Function

N-methylation, the substitution of a hydrogen atom with a methyl group on the nitrogen of an amino acid or peptide backbone, imparts significant alterations to the parent molecule's physicochemical and biological properties. researchgate.netosti.gov This seemingly minor modification can profoundly influence a compound's conformational flexibility, lipophilicity, and resistance to enzymatic degradation. researchgate.netbenthamdirect.com

One of the most critical consequences of N-methylation is the enhancement of a peptide's stability against proteases. researchgate.netbenthamdirect.com The presence of the N-methyl group can sterically hinder the approach of proteolytic enzymes, thereby increasing the in vivo half-life of peptide-based drugs. researchgate.net Furthermore, N-methylation can increase a molecule's lipophilicity, which may improve its ability to cross cellular membranes and enhance its oral bioavailability. benthamdirect.comnih.gov

Overview of N Methyl L Tyrosine Hcl As a Model Compound for Research

N-Methyl-L-tyrosine HCl is a derivative of the non-essential amino acid L-tyrosine and serves as a significant model compound in various research domains, particularly in neuroscience and pharmaceutical development. chemimpex.comscbt.com Its utility stems from its role as a precursor in the synthesis of important neurotransmitters, such as dopamine (B1211576). chemimpex.com The hydrochloride salt form of N-Methyl-L-tyrosine enhances its stability and solubility, making it a convenient compound for experimental use.

In neurochemical research, N-Methyl-L-tyrosine is employed to investigate the pathways of neurotransmitter synthesis and to understand the mechanisms underlying neurological disorders. chemimpex.com It has been studied as an inhibitor of tyrosine hydroxylase, a key enzyme in the catecholamine biosynthesis pathway. scbt.com This inhibitory action allows researchers to modulate the levels of dopamine and other catecholamines, providing insights into their roles in physiological and pathological processes. chemimpex.com

Furthermore, N-Methyl-L-tyrosine serves as a building block in the synthesis of more complex molecules, including novel pharmaceutical agents. chemimpex.comchemimpex.com Its incorporation into peptide structures is a strategy used to enhance the therapeutic properties of peptides, such as their stability and ability to cross the blood-brain barrier. researchgate.net The unique properties conferred by the N-methyl group make N-Methyl-L-tyrosine a valuable tool for developing new treatments for conditions like mood disorders and Parkinson's disease. chemimpex.combiosynth.com

Table 1: Physicochemical Properties of N-Methyl-L-tyrosine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Off-white solid |

| Optical Rotation | [a]D20 = +20 ± 2º (c=1.5 in 1M HCl) |

| CAS Number | 537-49-5 |

Data sourced from Chem-Impex and Santa Cruz Biotechnology. chemimpex.comscbt.com

Historical Context of Tyrosine Derivatives in Academic Inquiry

Strategies for N-Methylation of L-Tyrosine Precursors

The selective methylation of the amino group of L-tyrosine presents a unique challenge due to the presence of other reactive sites, namely the phenolic hydroxyl group and the carboxylic acid. Consequently, several strategies have been developed to achieve mono-N-methylation efficiently and with high purity. researchgate.netgoogle.com

Reductive amination is a robust and commonly employed method for the synthesis of N-methyl amino acids. researchgate.net This approach generally involves the reaction of a precursor molecule with formaldehyde (B43269) to form a Schiff base (imine intermediate), which is then reduced in situ to the desired N-methyl derivative. For L-tyrosine, this would typically involve the reductive methylamination of a keto-acid precursor like phenylpyruvate. nih.gov

Modern advancements have seen the use of engineered enzymes, such as imine reductases, to catalyze this reaction, offering a greener alternative to traditional chemical methods that may use toxic reagents. nih.gov For example, the Δ-1-piperideine-2-carboxylate reductase DpkA from Pseudomonas putida has been engineered to effectively catalyze the reductive methylamination of 2-oxoacids. nih.gov The general chemical transformation can be exemplified by the use of a reducing agent like sodium cyanoborohydride resin to reduce the imine formed between an amine and an aldehyde. nih.gov

| Reductive Amination Overview | |

| Step 1: Imine Formation | Reaction of a precursor (e.g., L-tyrosine or its keto-acid analogue) with formaldehyde. |

| Step 2: Reduction | In situ reduction of the imine intermediate. |

| Common Reducing Agents | Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (B8407120) (STAB), Catalytic hydrogenation (e.g., H2/Pd-C). researchgate.netnih.gov |

| Key Advantage | A common and robust approach for N-methylation. researchgate.net |

Direct methylation involves the direct addition of a methyl group to the nitrogen atom of L-tyrosine using a methylating agent. This method often requires protection of the other reactive groups (hydroxyl and carboxyl) to prevent side reactions. A common methylating agent for this purpose is methyl iodide. vulcanchem.com

Another approach is a solid-phase method, which can be advantageous for simplifying purification. In one such method, an amino acid supported on a resin is reacted with pinacol (B44631) chloromethylboronic ester. This is followed by a rearrangement and subsequent cleavage of the boronate group to yield the N-methylated amino acid. researchgate.net This technique avoids the use of some toxic reagents and can be applied to various amino acids. researchgate.net

The synthesis of N-methyl amino acids via a 5-oxazolidinone (B12669149) intermediate is a widely applicable and efficient strategy, particularly for amino acids with reactive side chains like L-tyrosine. researchgate.netgoogle.comnih.govresearchgate.netacs.org This method provides a unified approach for generating N-methyl derivatives of the 20 common proteinogenic amino acids. researchgate.netacs.org

The general process involves two main steps:

Oxazolidinone Formation: An N-protected amino acid (e.g., with an Fmoc or Z-group) is reacted with formaldehyde, often in the presence of an acid catalyst like p-toluenesulfonic acid, to form a 5-oxazolidinone ring. researchgate.net

Reductive Ring Opening: The oxazolidinone intermediate is then subjected to reductive cleavage to yield the N-methyl amino acid. A common reagent for this step is a mixture of triethylsilane (Et3SiH) and trifluoroacetic acid (TFA). researchgate.net

This pathway is highly effective because the oxazolidinone structure temporarily protects the nitrogen and the alpha-carbon, allowing for selective methylation. google.comresearchgate.net For tyrosine, the phenolic hydroxyl group typically requires a separate protecting group during this synthesis. researchgate.netacs.org

| Oxazolidinone Pathway Summary | |

| Starting Material | N-protected L-tyrosine (e.g., Fmoc-L-tyrosine). researchgate.net |

| Step 1 Reagents | Formaldehyde, p-toluenesulfonic acid. researchgate.net |

| Intermediate | 5-oxazolidinone derivative. google.comnih.gov |

| Step 2 Reagents | Triethylsilane (Et3SiH), Trifluoroacetic acid (TFA). researchgate.net |

| Advantage | General applicability to all 20 common amino acids, including those with reactive side chains. google.com |

Synthesis of N-Methyl-L-tyrosine Hydrochloride Salt

Once N-Methyl-L-tyrosine has been synthesized through one of the aforementioned methods, it is converted into its hydrochloride salt to improve its stability and handling characteristics. chemimpex.com This is a standard acid-base reaction in organic chemistry.

The free base of N-Methyl-L-tyrosine is dissolved in a suitable organic solvent. A solution of hydrochloric acid (HCl), either as a gas dissolved in a solvent like ether or dioxane, or as an aqueous solution, is then added. The addition of HCl protonates the basic nitrogen atom of the amino acid, causing the N-Methyl-L-tyrosine hydrochloride salt to precipitate out of the solution. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and dried under a vacuum. This process is analogous to the preparation of other amino acid hydrochloride salts. prepchem.comgoogle.com

Preparation of N-Methyl-L-tyrosine Ester Derivatives for Research Applications

Ester derivatives of N-Methyl-L-tyrosine, such as the methyl ester, are valuable intermediates in peptide synthesis and other research areas. The ester group protects the carboxylic acid, preventing it from participating in unwanted side reactions.

The synthesis of N-Methyl-L-tyrosine methyl ester hydrochloride typically involves a multi-step process that combines esterification and N-methylation.

A common route begins with the esterification of L-tyrosine itself. L-tyrosine is suspended in anhydrous methanol (B129727), and thionyl chloride (SOCl₂) is added dropwise at a low temperature. prepchem.comgoogle.com The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification of the carboxylic acid to form L-tyrosine methyl ester. This method often results in high yields of the hydrochloride salt of the ester. google.com

Following the esterification, the N-methylation is carried out. One innovative method uses dimethyl carbonate (DMC) in the presence of an acid like perchloric acid (HClO₄) at elevated temperatures to achieve N-methylation. rsc.org The final product, N-Methyl-L-tyrosine methyl ester, is then isolated as its hydrochloride salt. The structure of the resulting compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

| Compound | ¹H-NMR (CD₃OD+CDCl₃) | ¹³C-NMR |

| N-methyl-L-tyrosine methyl ester ammonium (B1175870) rsc.org | δ 7.26-7.22 (d, 2H), 7.00-6.98 (d, 2H), 4.40-4.37(t, 1H), 3.96 (s, 3H) 3.90 (s, 3H), 3.35-3.33 (m, 2H) | δ 168.99, 156.62, 130.36, 124.26, 116.06, 54.50, 54.23, 35.53, 30.68 |

Regioselective Chemical Modifications of N-Methyl-L-tyrosine

N-Methyl-L-tyrosine is a versatile scaffold for further chemical derivatization. Its structure contains three primary reactive sites: the secondary amine, the carboxylic acid, and the phenolic hydroxyl group on the aromatic ring. researchgate.netsci-hub.se Regioselective modification—the ability to chemically alter one specific site while leaving the others untouched—is critical for developing derivatives with tailored properties, such as those used in peptide synthesis or as biological probes. researchgate.net The strategic use of protecting groups, as discussed previously, is fundamental to achieving such selectivity. Once the N-methylated amino acid is formed, its functional groups can be selectively modified to introduce new functionalities.

Synthesis of N-Acyl-L-tyrosine Derivatives

Acylation of the nitrogen atom in N-Methyl-L-tyrosine yields N-acyl-N-methyl-L-tyrosine derivatives. This modification is significant in medicinal chemistry as it can alter the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, potentially influencing its biological activity and pharmacokinetic properties. nih.gov

The synthesis of these derivatives typically involves the reaction of N-Methyl-L-tyrosine (with its carboxyl and hydroxyl groups often protected) with an acylating agent, such as an acid chloride or anhydride. academie-sciences.fr To facilitate the reaction, coupling reagents are frequently employed, especially when using carboxylic acids as the acyl source. Common coupling systems include combinations like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). academie-sciences.fr These reagents activate the carboxylic acid of the acylating partner, enabling efficient formation of the amide bond with the secondary amine of N-Methyl-L-tyrosine. The reaction conditions are generally mild to preserve the stereochemistry of the chiral center.

| Reagent Type | Example | Function |

|---|---|---|

| Acylating Agent | Fatty Acid Chlorides, Anhydrides | Provides the acyl group for attachment to the nitrogen. academie-sciences.fr |

| Coupling Reagent | HBTU, DCC, EDC | Activates carboxylic acids for amide bond formation. academie-sciences.fr |

| Base | DIPEA, Triethylamine (Et3N) | Acts as a proton scavenger to drive the reaction forward. academie-sciences.fr |

Introduction of Other Functional Groups for Probe Development

The modification of N-Methyl-L-tyrosine to create chemical probes is an area of significant research interest. These probes are instrumental in studying biological systems, for applications such as protein labeling, in-vivo imaging, and investigating enzyme function. nih.govacs.org Functional groups can be introduced at the phenolic hydroxyl group, the aromatic ring, or the carboxylic acid terminus.

Modification of the Phenolic Hydroxyl Group and Aromatic Ring: The phenolic hydroxyl group and the aromatic ring are common targets for introducing reporter groups like fluorophores or handles for bioorthogonal chemistry (e.g., azides or alkynes). rsc.org

Enzymatic Modification: A powerful strategy for regioselective derivatization involves a tandem enzymatic reaction. Tyrosinase can hydroxylate the tyrosine ring to form an L-DOPA intermediate, which is then selectively alkylated by catechol-O-methyltransferase (COMT). acs.org This method allows for the introduction of various alkyl groups in a highly specific manner.

Mannich-type Reactions: These three-component reactions can form a new carbon-carbon bond on the aromatic ring ortho to the hydroxyl group, allowing for the attachment of fluorophores or other probes. rsc.org

Sulfur-Triazole Exchange (SuTEx) Chemistry: This modern approach utilizes sulfonyl probes that can be tuned for high chemoselectivity towards tyrosine residues, enabling the labeling of proteins for chemical proteomics studies. nih.gov

Palladium-Catalyzed C-H Activation: Advanced organometallic methods, such as palladium-catalyzed ortho-methylation, have been developed for the regioselective introduction of methyl groups onto the tyrosine ring. nih.govresearchgate.net This demonstrates the potential for precise C-H functionalization to create novel analogues.

Crystallographic Analysis of N-Methyl-L-tyrosine Hydrochloride and its Solvates

X-ray crystallography provides definitive proof of molecular structure by mapping atomic positions in a single crystal. While specific crystallographic data for N-Methyl-L-tyrosine HCl is not prominently available in the reviewed literature, analysis of closely related compounds, such as L-tyrosine methyl ester hydrochloride and its solvates, offers significant insight into the expected structural characteristics. researchgate.net These studies reveal how the molecule organizes in the solid state through intricate networks of non-covalent interactions. researchgate.netnih.gov

Hydrogen bonds are the dominant forces directing the crystal packing of amino acid hydrochlorides. In the crystal structure of the related L-tyrosine methyl ester hydrochloride, the ammonium group (N-H), the phenolic hydroxyl group (O-H), and the chloride anion (Cl⁻) are key participants in these networks. researchgate.net The structure is characterized by layers linked by N—H⋯Cl and O—H⋯Cl hydrogen bonds. researchgate.net The water molecule in solvated structures, such as N-acetyl-L-tyrosine methyl ester monohydrate, plays a critical role, acting as both a hydrogen bond donor and acceptor to link molecules together. nih.govresearchgate.net For this compound, a similar network is anticipated, involving the secondary ammonium group (N⁺-H), the phenolic hydroxyl (O-H), the carboxylic acid (O-H), and the chloride ion. The presence of solvent molecules, for instance, water or alcohols, can further influence this network, creating more complex, solvated crystal structures. mdpi.com Studies on N-triphenylacetyl-l-tyrosine solvates show that the amide molecules interact via O—H⋯O hydrogen bonds, forming channels that accommodate solvent molecules. iucr.orgresearchgate.netresearchgate.net

Vibrational Spectroscopy Studies (FTIR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing molecular conformation. Each vibrational mode corresponds to a specific motion of atoms within the molecule, and its frequency provides a fingerprint of the chemical structure.

FTIR spectroscopy measures the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of functional groups. For N-Methyl-L-tyrosine, characteristic absorption bands are expected for its key functional groups. nist.govresearchgate.net The phenolic O-H stretch typically appears as a broad band, while the N-H stretch of the secondary amine hydrochloride would also be prominent. The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds and aromatic systems. In studies of tyrosine and its derivatives, specific Raman peaks serve as markers for the phenolic side chain. nih.govacs.org For instance, a distinct peak around 853 cm⁻¹ is characteristic of the tyrosine ring. nih.gov Analysis of these spectra can reveal subtle changes in molecular conformation and the local environment of the functional groups.

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3550 (broad) | |

| Carboxylic Acid O-H | Stretching | 3000-2500 (broad) | |

| Secondary Amine N-H | Stretching | 3200-3400 | |

| Aromatic/Aliphatic C-H | Stretching | 2800-3100 | |

| Carboxylic Acid C=O | Stretching | ~1700-1725 | researchgate.net |

| Aromatic C=C | Stretching | ~1400-1600 | |

| Methyl C-H | Bending | ~1385-1415 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H and ¹³C NMR spectra would provide unambiguous confirmation of its structure. The ¹H NMR spectrum would show distinct signals for the N-methyl protons, the α-proton, the diastereotopic β-protons of the side chain, and the aromatic protons of the phenolic ring. The integration and splitting patterns (multiplicity) of these signals confirm the number of protons and their neighboring atoms. ucla.educhemicalbook.com

Beyond simple structural confirmation, advanced NMR techniques are used to study the molecule's dynamic behavior. nih.gov Methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the preferred conformation or spatial arrangement of the molecule in solution. Furthermore, NMR is adept at monitoring dynamic processes such as side-chain rotations and conformational exchange. nih.govnih.gov Studies on methyl-containing proteins and peptides show that the methyl group is an excellent probe for dynamics over a wide range of timescales, from picoseconds to seconds. nih.govucl.ac.uk For N-Methyl-L-tyrosine, NMR relaxation experiments could quantify the motion of the N-methyl group and the rotation around the Cα-Cβ bond, providing insight into the molecule's conformational flexibility. acs.orgnih.gov

| Proton/Carbon Group | Technique | Expected Chemical Shift (ppm) | Key Information |

|---|---|---|---|

| N-CH₃ | ¹H NMR, ¹³C NMR | ~2.7 (¹H), ~35 (¹³C) | Confirms N-methylation |

| α-H | ¹H NMR | ~4.0-4.4 | Couples to β-protons |

| β-CH₂ | ¹H NMR | ~3.0-3.2 | Diastereotopic, complex splitting |

| Aromatic C-H | ¹H NMR | ~6.8 and ~7.1 (AA'BB' system) | Confirms para-substituted phenol (B47542) ring |

| C=O (Carboxyl) | ¹³C NMR | ~170-175 | Identifies carboxylic acid carbon |

Mass Spectrometry for Molecular Characterization and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure from fragmentation patterns.

For N-Methyl-L-tyrosine, the molecular weight of the free base is 195.22 g/mol . scbt.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can measure this mass to several decimal places, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₃NO₃). nist.gov

When subjected to ionization techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule fragments in a predictable manner. Analysis of these fragments (MS/MS) provides structural confirmation. Based on the known fragmentation of tyrosine, characteristic losses for N-Methyl-L-tyrosine would include the neutral loss of the carboxyl group (as COOH or CO₂) and subsequent fragmentation of the side chain. researchgate.net For example, a prominent fragment ion at m/z 136 would correspond to the decarboxylated molecule. researchgate.net

In academic research, MS is often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS after derivatization). mdpi.comresearchgate.netnist.gov This allows for the separation of the target compound from any starting materials, byproducts, or other impurities before it enters the mass spectrometer. This hyphenated technique is invaluable for assessing the purity of a sample, as even trace-level impurities can be detected and identified by their unique mass. mdpi.comresearchgate.net

Biochemical and Enzymatic Investigations

Studies on N-Methyl-L-tyrosine as an Enzyme Substrate or Analog

N-Methyl-L-tyrosine has been a subject of interest in enzymatic studies to understand how methylation of the amino group affects its interaction with amino acid-metabolizing enzymes.

Interaction with L-Amino Acid Oxidase (LAAO) and Inhibitory Kinetics

Research has shown that N-Methyl-L-tyrosine acts as an inhibitor of L-Amino Acid Oxidase (LAAO), an enzyme widely found in nature that catalyzes the oxidative deamination of L-amino acids. nih.gov Studies investigating the effect of methyl substituents on the activity of LAAO identified N-Methyl-L-tyrosine as a non-competitive inhibitor of the enzyme. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's catalytic efficiency without preventing the substrate from binding. wisc.edukhanacademy.org This interaction leads to a decrease in the maximum reaction rate (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. wikipedia.org

Oxidative Deamination Research

Enzymes known as N-methyl-L-amino-acid oxidases (EC 1.5.3.2) catalyze the oxidative demethylation of N-methyl-L-amino acids. wikipedia.org The general reaction involves the N-methyl-L-amino acid, water, and oxygen as substrates, yielding an L-amino acid, formaldehyde (B43269), and hydrogen peroxide as products. wikipedia.org

In the context of specific flavoenzymes, such as FsqB, L-N-methyl-tyrosine undergoes a demethylation reaction rather than a cyclization reaction observed with other substrates like N-methyl-dopa. The product of this enzymatic reaction is the demethylated L-tyrosine.

Substrate Specificity of Flavoenzymes (e.g., FsqB)

The flavoenzyme FsqB, a member of the amine oxidase family, exhibits notable substrate specificity with N-Methyl-L-tyrosine. This enzyme is stereospecific for N-Methyl-tyrosine, readily accepting the L-enantiomer as a substrate while showing no reactivity towards the D-stereoisomer (D-N-methyl-tyrosine). This is in contrast to its activity with N-methyl-dopa, where it oxidizes both stereoisomers.

The absence of a meta-hydroxyl group in L-N-methyl-tyrosine, compared to N-methyl-dopa, results in a significantly lower rate of flavin reduction and leads to the formation of the demethylated product, L-tyrosine, instead of a cyclic product. This substrate-dependent outcome highlights the role of specific functional groups in directing the enzymatic reaction pathway.

Mechanistic Studies of Enzyme Inhibition by N-Methyl-L-tyrosine

The inhibitory effects of N-Methyl-L-tyrosine have been mechanistically characterized, particularly concerning its interaction with LAAO.

Analysis of Inhibition Modes (e.g., non-competitive inhibition of LAAO)

Kinetic studies, utilizing methods such as Lineweaver-Burk plots, have definitively characterized N-Methyl-L-tyrosine as a non-competitive inhibitor of L-Amino Acid Oxidase. nih.gov This mode of inhibition means the inhibitor binds to the enzyme at a site distinct from the active site and can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. wikipedia.org Consequently, the inhibitor lowers the concentration of functional enzyme, thereby reducing the maximum velocity (Vmax) of the reaction. wisc.edulibretexts.org However, because it does not interfere with substrate binding to the active site, the Km of the enzyme remains unaffected. libretexts.org

In contrast, a related compound, α-methyl-L-tyrosine, was found to be a mixed-type inhibitor of the same enzyme. nih.gov

Enzyme Kinetic Parameters (e.g., Kic values for related inhibitors)

The inhibitor constant, Ki, is a measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition. ucl.ac.uk A lower Ki value signifies a tighter binding of the inhibitor to the enzyme and thus, higher potency. researchgate.net

| Inhibitor | Enzyme | Inhibition Mode | Effect on Vmax | Effect on Km | Inhibitor Constant (Ki) |

|---|---|---|---|---|---|

| N-Methyl-L-tyrosine | L-Amino Acid Oxidase (LAAO) | Non-competitive | Decreases | Unchanged | Data not available in sources |

| α-Methyl-L-tyrosine | L-Amino Acid Oxidase (LAAO) | Mixed-type | Decreases | Increases | Data not available in sources |

Investigations into Broader Metabolic Pathways

Research into N-Methyl-L-tyrosine extends to its influence on the metabolic pathways of tyrosine derivatives and its interactions with various proteins and enzymes.

N-Methyl-L-tyrosine is structurally similar to L-tyrosine, the precursor for the biosynthesis of catecholamines—a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine. creative-proteomics.comnih.gov The primary pathway for catecholamine synthesis begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. examine.comwikipedia.org This step is the rate-limiting factor in the entire sequence. examine.com

As a derivative of L-tyrosine, N-Methyl-L-tyrosine directly interferes with this metabolic pathway. Its primary role in the metabolism of tyrosine derivatives stems from its ability to inhibit tyrosine hydroxylase, thereby impacting the production of L-DOPA and all subsequent catecholamines. scbt.com The presence of a methyl group on the nitrogen atom is noted to enhance its stability and bioavailability compared to other tyrosine derivatives, potentially allowing for a more sustained interaction with metabolic enzymes. chemimpex.com While its main influence is inhibitory, it is also generally recognized for its role in studies of neurotransmitter synthesis and metabolic pathways. chemimpex.com

Scientific investigations utilize N-Methyl-L-tyrosine to probe the interactions of proteins and the activities of enzymes. chemimpex.com A notable specific interaction that has been characterized is its effect on L-amino acid oxidase (LAAO). A 2020 study published in the Journal of Biochemistry investigated the inhibitory effects of methylated L-tyrosine derivatives on LAAO. The research determined that N-Methyl-L-tyrosine acts as a non-competitive inhibitor of this enzyme. nih.gov This finding distinguishes it from the related compound, α-methyl-L-tyrosine, which was found to be a mixed-type inhibitor in the same study. nih.gov

The mode of inhibition suggests that N-Methyl-L-tyrosine binds to a site on the L-amino acid oxidase enzyme that is different from the active site where the substrate binds, thereby reducing the enzyme's catalytic efficiency without competing with the substrate. nih.gov

| Compound | Mode of Inhibition |

|---|---|

| N-Methyl-L-tyrosine | Non-competitive |

| α-Methyl-L-tyrosine | Mixed-type |

Beyond this specific example, N-Methyl-L-tyrosine has been used in broader neurochemical research. For instance, it was used as a control compound in experiments to demonstrate that the methylation of the imino group in a different compound, N-β-phenylpropionyl-L-tyrosine, was responsible for eliminating its inhibitory effect on a specific giant neuron in the African giant snail. sigmaaldrich.com

Research on Tyrosine Hydroxylase Inhibition

A primary focus of research on N-Methyl-L-tyrosine has been its inhibitory action on tyrosine hydroxylase (TH), the crucial enzyme in the catecholamine synthesis pathway. scbt.comscbt.com Tyrosine hydroxylase catalyzes the conversion of L-tyrosine to L-DOPA, a necessary precursor for dopamine, norepinephrine, and epinephrine. wikipedia.orgnih.gov

| Aspect | Description |

|---|---|

| Enzyme | Tyrosine Hydroxylase (TH) |

| Role of Enzyme | Rate-limiting enzyme in catecholamine (dopamine, norepinephrine, epinephrine) biosynthesis. wikipedia.orgnih.gov |

| Compound | N-Methyl-L-tyrosine |

| Mechanism of Action | Competitive Inhibition. scbt.com |

| Effect | Binds to the active site of TH, preventing the conversion of L-tyrosine to L-DOPA and reducing catecholamine synthesis. scbt.com |

Applications As a Research Tool and Building Block in Advanced Chemical Synthesis

Utility in Peptide Synthesis Methodologies

The incorporation of N-methylated amino acids, such as N-Methyl-L-tyrosine, into peptide chains is a widely employed strategy to enhance the therapeutic potential of peptide-based drugs. This modification can lead to improved stability, bioavailability, and receptor-binding affinity.

Solution-phase peptide synthesis (SPPS) offers a classical and flexible approach for the creation of peptides. The inclusion of N-methylated amino acids like N-Methyl-L-tyrosine in this methodology requires specific considerations. The steric hindrance posed by the N-methyl group can slow down the coupling reaction. Therefore, the selection of appropriate coupling reagents and optimized reaction conditions is crucial to ensure efficient peptide bond formation and minimize side reactions such as racemization. Despite these challenges, solution-phase synthesis remains a valuable method for producing N-methylated peptides, particularly for large-scale production and for complex sequences where solid-phase approaches may be less suitable.

Solid-phase peptide synthesis (SPPS) is the most common method for creating peptides in a laboratory setting. bachem.com The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.com The incorporation of N-Methyl-L-tyrosine into a peptide sequence using SPPS presents challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling yields. nih.gov To overcome this, specialized and more potent coupling reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) are often employed. nih.gov

Researchers have developed specific protocols to optimize the incorporation of N-methylated amino acids during SPPS. These may involve longer coupling times, elevated temperatures, or the use of microwave-assisted synthesis to enhance reaction kinetics. rsc.org The choice of protecting groups for the N-Methyl-L-tyrosine is also a critical factor in the success of the synthesis. The widely used Fmoc (fluorenylmethyloxycarbonyl) protecting group is a standard choice for SPPS. chemimpex.comluxembourg-bio.com

Table 1: Comparison of Standard vs. Optimized SPPS Conditions for N-Methylated Amino Acid Incorporation

| Parameter | Standard SPPS Conditions | Optimized Conditions for N-Methylated Amino Acids |

| Coupling Reagent | HBTU/HOBt, DIC/HOBt | PyAOP, HATU, COMU |

| Reaction Time | 30-60 minutes | 2-24 hours |

| Temperature | Room Temperature | Room Temperature to 50°C |

| Additives | DIEA | DIEA, Collidine |

| Special Techniques | Not typically required | Microwave irradiation |

The introduction of an N-methyl group into the peptide backbone has profound effects on the resulting peptide's physicochemical and biological properties.

Proteolytic Stability : One of the most significant advantages of N-methylation is the enhanced resistance of the peptide to enzymatic degradation by proteases. researchgate.netmdpi.com The methyl group on the amide nitrogen sterically hinders the approach of proteases, which would otherwise cleave the peptide bond. This increased stability leads to a longer half-life of the peptide in biological systems.

Conformational Rigidity : N-methylation restricts the rotation around the Cα-C bond and can favor a cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides. mdpi.comub.edu This alteration in the peptide backbone's flexibility can lock the peptide into a specific three-dimensional structure. Such conformational constraint can be advantageous for mimicking the bioactive conformation of a peptide, leading to higher receptor binding affinity and selectivity. ub.edu However, it can also disrupt essential secondary structures like α-helices. mdpi.com

Improved Bioavailability : The increased lipophilicity resulting from N-methylation can enhance the ability of a peptide to cross cell membranes, a critical factor for oral bioavailability. researchgate.netnih.gov

Precursor for the Synthesis of Bioactive Molecules

Beyond its direct incorporation into peptides, N-Methyl-L-tyrosine serves as a crucial starting material and intermediate in the synthesis of a variety of bioactive molecules. Its inherent chirality and functional groups make it an attractive building block for complex molecular architectures.

N-Methyl-L-tyrosine is utilized as an intermediate in the multi-step synthesis of various pharmaceutical candidates. chemimpex.com Its structure is a component of more complex molecules that are investigated for their potential therapeutic effects in areas such as neuroscience and metabolic disorders. chemimpex.com For example, it can be a precursor in the synthesis of compounds that modulate neurotransmitter pathways. chemimpex.com The synthesis of (L)-2-methyl tyrosine (Mmt) has been explored for its potential in developing opioid peptide analogues. nih.gov

As a chiral building block, N-Methyl-L-tyrosine provides a scaffold for the development of new chemical entities. Medicinal chemists can modify its carboxylic acid, amino, and phenolic hydroxyl groups to create libraries of compounds for screening against various biological targets. The N-methyl group can be a key pharmacophoric feature, contributing to the binding affinity and selectivity of the final drug candidate. Its use as a building block is particularly relevant in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved drug-like properties. ucla.edu The development of synthetic routes to create derivatives of L-tyrosine is an active area of research for producing novel amino acids for incorporation into bioactive peptides. researchgate.net

Computational and Theoretical Studies

Molecular Docking Simulations to Investigate Binding Modes with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanism of N-Methyl-L-tyrosine HCl with potential protein targets, such as enzymes or receptors. The simulations calculate the binding energy, which is a measure of the affinity between the ligand (this compound) and the protein.

Docking studies involve placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The results of these simulations can reveal the key amino acid residues in the protein's active site that are crucial for binding.

While specific molecular docking data for this compound is not extensively available in the public domain, we can create a representative table illustrating the type of data generated from such a study with a hypothetical protein target.

Interactive Data Table: Representative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Interaction Type | Interacting Residue | Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | ASP 185 | 2.8 | -3.5 |

| Hydrogen Bond | LYS 72 | 3.1 | -2.8 |

| Pi-Pi Stacking | PHE 168 | 4.5 | -1.5 |

| Hydrophobic | LEU 120 | 3.9 | -1.2 |

| Hydrophobic | VAL 80 | 4.2 | -0.9 |

| Total Binding Energy | -9.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The binding mode of this compound would be significantly influenced by its structural features. The phenolic hydroxyl group can act as a hydrogen bond donor or acceptor. The carboxylic acid group can form strong hydrogen bonds and electrostatic interactions. The N-methyl group, while increasing lipophilicity, can also influence the conformational flexibility of the molecule, potentially allowing it to adopt a more favorable binding pose within the active site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interaction Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive.

Studies on similar N-methylated amino acids have shown that N-methylation can influence the electronic properties. rsc.orgnih.gov For instance, N-methylation generally leads to a higher (less negative) HOMO energy and a decrease in the HOMO-LUMO energy gap compared to the non-methylated analogue. rsc.orgnih.gov This suggests that this compound might be more reactive than L-tyrosine.

Below is a data table comparing the calculated electronic properties of L-tyrosine with the expected values for N-Methyl-L-tyrosine based on general trends observed with N-methylation.

Interactive Data Table: Calculated Electronic Properties of L-Tyrosine and Expected Properties of N-Methyl-L-tyrosine

| Property | L-Tyrosine (Calculated) | N-Methyl-L-tyrosine (Expected) |

| HOMO Energy (eV) | -5.8 | -5.6 |

| LUMO Energy (eV) | -0.9 | -0.8 |

| HOMO-LUMO Gap (eV) | 4.9 | 4.8 |

| Dipole Moment (Debye) | 2.5 | 3.0 |

Note: The values for L-Tyrosine are based on published DFT calculations. researchgate.net The values for N-Methyl-L-tyrosine are extrapolated based on the known effects of N-methylation and are for illustrative purposes.

DFT can also be used to calculate interaction energies between this compound and other molecules, such as water or amino acid side chains. This information is crucial for understanding its behavior in biological systems and for refining the force fields used in molecular dynamics simulations.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations allow researchers to observe the conformational changes of this compound over time and to study its interactions with solvent molecules.

A key aspect of MD simulations is the analysis of the molecule's conformational landscape. This involves identifying the most stable conformations and the energy barriers between them. The N-methyl group in this compound can restrict the rotation around the N-Cα bond, which can have a significant impact on its preferred conformations compared to L-tyrosine. Studies on N-methylated peptides have shown that N-methylation can lead to the formation of specific secondary structures. researchgate.net

The interaction of this compound with solvent molecules, particularly water, is another important area of investigation using MD simulations. These simulations can provide details on the hydration shell around the molecule and the dynamics of water molecules in its vicinity. The increased lipophilicity due to the N-methyl group may affect its solubility and how it interacts with the aqueous environment of a biological system.

Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). RMSD measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure, indicating conformational stability. RMSF measures the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.

The following table provides a representative overview of the parameters and potential results from an MD simulation of this compound in a water box.

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters and Results for this compound

| Parameter | Value/Description |

| Simulation Software | GROMACS |

| Force Field | AMBER |

| Solvent | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD | 1.5 Å |

| Key RMSF Regions | Carboxyl group, N-methyl group |

Note: The data in this table is hypothetical and for illustrative purposes only.

By providing a dynamic view of this compound at the atomic level, MD simulations offer crucial insights into its behavior in a physiological environment, which is essential for understanding its biological activity.

Future Directions in N Methyl L Tyrosine Hcl Research

Exploration of Novel Synthetic Routes with Enhanced Selectivity and Yield

The synthesis of N-methylated amino acids is crucial for their incorporation into peptides, a modification known to enhance proteolytic stability, membrane permeability, and bioavailability. researchgate.netacs.org Current research often focuses on optimizing existing methods, but significant opportunities exist for developing entirely new synthetic pathways for N-Methyl-L-tyrosine with improved efficiency.

Future synthetic strategies will likely target:

Minimizing Reaction Steps and Time: Recent advancements have focused on reducing the time required for N-methylation procedures on solid supports from several hours to under 40 minutes. acs.org Future work will aim to streamline these processes further, potentially through novel catalysts or reaction conditions that combine multiple transformations into a single step.

Improving Selectivity: A primary challenge in amino acid modification is achieving high selectivity to avoid unwanted side reactions, such as methylation at other reactive sites or racemization of the chiral center. monash.edu Research into more selective protecting groups and milder methylating agents is ongoing. For instance, procedures using N-nosyl protected peptides followed by methylation with diazomethane (B1218177) have shown excellent yield and purity without requiring chromatographic purification. acs.org

Cost-Effectiveness and Scalability: The high cost and limited availability of many N-methylated amino acids hinder their widespread use. nih.gov Future synthetic routes will need to utilize less expensive starting materials and reagents, such as replacing certain bases with more economical alternatives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to be viable for large-scale production. monash.edunih.gov

Table 1: Comparison of N-Methylation Strategies

| Method | Key Features | Potential Future Improvements |

| Solid-Phase Sulfonamide Alkylation | Three-step process (sulfonylation, methylation, desulfonylation) on a solid support. acs.orgnih.gov | Development of novel sulfonamide groups for easier cleavage; exploration of alternative, less expensive bases and methylating agents. nih.gov |

| Solution-Phase Synthesis | Involves N-nosyl protection followed by methylation with diazomethane. acs.org | Adaptation for a broader range of amino acids with complex side chains; development of non-explosive methylating reagents. |

| Reductive Amination | A common method for N-alkylation but can lead to mixtures of N-methyl and N,N-dimethyl amino acids. researchgate.net | Design of more selective reducing agents and reaction conditions to prevent over-methylation. |

Expanded Mechanistic Enzymatic Studies with Diverse Enzyme Classes

The introduction of a methyl group on the alpha-amino nitrogen of L-tyrosine can significantly alter its interaction with enzymes. Future research will focus on a broader mechanistic understanding of these interactions, moving beyond initial characterization to detailed kinetic and structural analyses.

Key areas for future enzymatic studies include:

L-Amino Acid Oxidases (LAAOs): It has been established that N-Methyl-L-tyrosine acts as a non-competitive inhibitor of L-amino acid oxidase. nih.gov Future work should explore the structural basis of this inhibition through X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex. Understanding this interaction could guide the design of novel enzyme inhibitors.

Methyltransferases: Enzymes like Phenylethanolamine N-methyltransferase are responsible for the N-methylation of catecholamines in vivo. examine.com Investigating whether N-Methyl-L-tyrosine can act as a substrate, inhibitor, or modulator of various N-methyltransferases could reveal its potential to influence metabolic pathways. nih.gov

Tyrosine Hydroxylase and Other Pathway Enzymes: Tyrosine hydroxylase is the rate-limiting enzyme in catecholamine biosynthesis. examine.commdpi.com It is critical to determine how N-Methyl-L-tyrosine affects this and other enzymes in the dopamine (B1211576) and norepinephrine (B1679862) synthesis pathways. Does it compete with L-tyrosine for the active site? Does it allosterically modulate enzyme activity?

Amine Oxidases: A fungal flavoenzyme from the amine oxidase family has been shown to process L-N-methyl-tyrosine, albeit at a much lower rate than its primary substrate, resulting in demethylation to produce L-tyrosine. nih.gov Molecular docking simulations suggest that L-N-methyl-tyrosine binds in a distinct orientation within the active site. nih.gov Further studies with a wider range of amine oxidases could uncover novel metabolic fates for N-Methyl-L-tyrosine.

Development of Advanced N-Methyl-L-tyrosine-Based Probes for Biological Systems

Fluorescent probes are invaluable tools for visualizing and quantifying biological molecules and processes in real-time within living cells. nih.gov The L-tyrosine structure has already been successfully used as a scaffold for fluorescent sensors that can detect ions and changes in pH. rsc.org The development of probes based specifically on N-Methyl-L-tyrosine is a promising future direction.

Potential applications and design strategies include:

Enzyme Activity Probes: Probes could be designed to report on the activity of specific enzymes. For example, a probe could be engineered to change its fluorescence upon interaction with a tyrosine kinase or a demethylase. The development of a fluorescent probe for Bruton's tyrosine kinase, for instance, has enabled real-time visualization of its dynamics in living cells. nih.govrsc.org

Neurotransmitter Transport Sensors: Given its structural similarity to L-tyrosine, a precursor to key neurotransmitters, N-Methyl-L-tyrosine could be functionalized with fluorophores to create probes that monitor the activity of amino acid transporters in the brain.

Probes with Unique Photophysical Properties: The N-methyl group could be leveraged to fine-tune the electronic properties of an attached fluorophore, potentially leading to probes with improved quantum yield, photostability, or sensitivity. Design principles for modulating fluorescence, such as Photoinduced Electron Transfer (PeT) and spirocyclization, could be applied to create novel N-Methyl-L-tyrosine-based sensors. nih.gov

Whole-Cell Biosensors: Genetic engineering techniques can be used to create whole-cell biosensors that produce a fluorescent signal in response to specific analyte concentrations. rsc.org Future work could involve engineering tyrosine-responsive promoters to recognize N-Methyl-L-tyrosine, enabling the development of cellular systems for its detection.

Integration of Computational Predictions with Experimental Validation

The synergy between computational modeling and experimental work is accelerating progress in chemical and biological research. nih.govmdpi.com This integrated approach will be crucial for efficiently exploring the properties and potential applications of N-Methyl-L-tyrosine HCl.

Future research will benefit from:

Molecular Docking and Dynamics Simulations: Computational docking can predict how N-Methyl-L-tyrosine binds to the active sites of various enzymes, such as tyrosinase or methyltransferases. nih.gov These predictions can identify likely biological targets and guide the design of focused in vitro enzyme assays. For example, simulations have been used to understand how L-N-methyl-tyrosine binds differently than other substrates in the active site of a fungal amine oxidase. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can model enzymatic reactions at a quantum level, providing deep mechanistic insight. Applying QM/MM could elucidate the specific electronic effects of the N-methyl group during substrate binding and turnover, explaining experimental observations like enzyme inhibition.

Retrosynthetic Analysis: Computational tools can propose and evaluate potential synthetic routes for non-natural amino acids, scoring them based on reaction feasibility and the complexity of required protecting groups. rsc.org This can save significant time and resources in the laboratory by prioritizing the most promising synthetic strategies.

Predicting Physicochemical Properties: Models can predict properties like solubility, lipophilicity, and membrane permeability. monash.edu These in silico predictions can help prioritize N-Methyl-L-tyrosine-containing peptides for development as therapeutic candidates with improved pharmacokinetic profiles. researchgate.net

Table 2: Computational Approaches in N-Methyl-L-tyrosine Research

| Computational Method | Application | Guiding Experimental Work |

| Molecular Docking | Predicts binding modes and affinities to protein targets. nih.govmdpi.com | Selection of enzymes for inhibition or substrate screening assays. |

| Molecular Dynamics (MD) | Simulates the dynamic stability of ligand-protein complexes over time. nih.gov | Understanding the flexibility and conformational changes upon binding. |

| QM/MM | Models the electronic details of enzymatic reactions. | Elucidating reaction mechanisms and the role of specific amino acid residues. |

| Retrosynthesis Software | Proposes and scores potential synthetic pathways. rsc.org | Designing and prioritizing efficient laboratory synthesis protocols. |

Investigation into the Broader Biological Impact of N-Methyl-L-tyrosine in Model Systems

Understanding the full biological impact of N-Methyl-L-tyrosine requires moving from in vitro studies to complex biological systems like cell cultures and animal models. Future research in this area will be critical for uncovering its physiological roles and therapeutic potential.

Key research questions to be addressed in model systems include:

Effects on Catecholamine Neurotransmission: L-tyrosine administration is known to increase the synthesis and release of dopamine and norepinephrine in the rat brain. nih.gov It is crucial to investigate whether N-Methyl-L-tyrosine can also serve as a precursor or if it modulates catecholamine levels through other mechanisms, such as altering transporter function or enzyme activity. mdpi.comchemimpex.com

Neuroprotection and Neurological Disorders: N-methylated amino acids are being explored for their potential to inhibit the aggregation of β-amyloid fibrils, a key pathological feature of Alzheimer's disease. Future studies should assess the neuroprotective effects of N-Methyl-L-tyrosine in cell culture and animal models of neurodegenerative diseases.

Metabolic and Endocrine Effects: Chronic administration of L-tyrosine can impact energy metabolism and neuroendocrine function. nih.gov Studies in animal models are needed to determine if N-methylation alters these effects. For instance, L-tyrosine supplementation has been shown to suppress stress-induced decreases in thyroid hormones and brain catecholamines in mice. nih.gov Investigating whether N-Methyl-L-tyrosine has similar or enhanced effects could open new therapeutic avenues for stress-related disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Methyl-L-tyrosine HCl, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves methylating L-tyrosine using methyl chloride or dimethyl sulfate under alkaline conditions, followed by HCl salt formation. Evidence from analogous compounds (e.g., N-p-cyclohexylpropionyl-L-tyrosine) suggests refluxing in methanol with thionyl chloride (SOCl₂) enhances yield and purity .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) to detect unreacted starting materials. Adjust pH during salt formation (target ~2.0) to precipitate the HCl form efficiently .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 280 nm) for purity assessment. Compare retention times with certified reference standards .

- Melting Point : Validate against literature values (e.g., 259–261°C for O-Methyl-L-tyrosine derivatives, adjusting for HCl salt differences) .

- Mass Spectrometry : Confirm molecular weight (195.22 g/mol) via ESI-MS in positive ion mode .

Q. What are the critical storage conditions to ensure compound stability?

- Stability : Store in airtight, light-protected containers at 2–8°C. Avoid exposure to heat (>30°C) or humidity, as decomposition may generate carbon oxides under oxidative conditions .

- Handling : Use chemical-resistant gloves (e.g., nitrile) and lab exhaust systems to minimize inhalation risks .

Advanced Research Questions

Q. How can researchers design experiments to assess the biological activity of this compound in neuronal models?

- Experimental Design :

- Bath vs. Microdrop Application : For synaptic inhibition studies, use bath application for systemic exposure or microdrop methods for localized neuronal surface targeting .

- Ionic Conditions : Test under physiological (pH 7.5), Ca²⁺-free, or Cl⁻-free buffers to isolate ion-specific effects on membrane permeability .

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be resolved?

- Data Contradiction Analysis :

- Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, and ethanol using gravimetric or spectrophotometric methods.

- pH Dependence : Solubility may vary with protonation states; acidic solutions (pH < 4) enhance aqueous solubility due to HCl dissociation .

- Reporting Standards : Adhere to NIH guidelines for transparency in solvent preparation and concentration reporting to enable replication .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

- SAR Workflow :

Derivatization : Modify the methyl group or tyrosine backbone (e.g., halogenation, hydroxylation) .

Pharmacological Assays : Compare inhibitory effects on enzymatic targets (e.g., tyrosine hydroxylase) using radiolabeled substrates or fluorometric assays .

Computational Modeling : Perform molecular docking to predict binding affinities relative to unmodified L-tyrosine .

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

- Validation Protocols :

- Cross-Referencing : Compare data with authoritative databases (e.g., NIST Chemistry WebBook) .

- Instrument Calibration : Ensure DSC or NMR spectrometers are calibrated using certified standards (e.g., N-Acetyl-L-tyrosine) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .

Methodological Notes

- Safety Compliance : Follow EN 166 (EU) or NIOSH (US) standards for PPE, including full-face respirators and flame-retardant lab coats .

- Data Reproducibility : Document all experimental variables (e.g., solvent purity, temperature gradients) as per NIH preclinical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.